molecular formula C21H24N4O B1672004 Intoplicine CAS No. 125974-72-3

Intoplicine

Numéro de catalogue: B1672004
Numéro CAS: 125974-72-3
Poids moléculaire: 348.4 g/mol
Clé InChI: QROONAIPJKQFMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l'intopolicine implique la construction de la structure centrale du 7H-benzo[e]pyrido[4,3-b]indole. Cela est généralement réalisé par une série de réactions de cyclisation à partir de précurseurs appropriés. Les voies synthétiques spécifiques et les conditions réactionnelles sont exclusives et détaillées dans la littérature chimique spécialisée .

Méthodes de production industrielle : La production industrielle d'intopolicine impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : L'intopolicine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

4. Applications de la recherche scientifique

L'intopolicine a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

L'intopolicine exerce ses effets en inhibant à la fois la topoisomérase I et II. Ces enzymes sont responsables de la libération de la contrainte de torsion dans l'ADN pendant la réplication et la transcription. En inhibant ces enzymes, l'intopolicine induit des cassures de brins d'ADN, conduisant à l'arrêt du cycle cellulaire et à l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Les schémas uniques de sites de clivage induits par l'intopolicine sont distincts de ceux d'autres inhibiteurs de la topoisomérase .

Composés similaires :

Unicité de l'intopolicine : L'inhibition double de l'intopolicine à la fois de la topoisomérase I et II la distingue des autres composés qui ciblent généralement une seule de ces enzymes. Cette double inhibition est considérée comme essentielle pour son activité antitumorale, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Applications De Recherche Scientifique

Intoplicine has a wide range of scientific research applications, including:

Mécanisme D'action

Intoplicine exerts its effects by inhibiting both topoisomerase I and II. These enzymes are responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The unique cleavage site patterns induced by this compound are distinct from those of other topoisomerase inhibitors .

Comparaison Avec Des Composés Similaires

Uniqueness of Intoplicine: this compound’s dual inhibition of both topoisomerase I and II sets it apart from other compounds that typically target only one of these enzymes. This dual inhibition is believed to be critical for its antitumor activity, making it a promising candidate for cancer therapy .

Activité Biologique

Intoplicine, also known as RP60475, is a compound under investigation for its potential as an antineoplastic agent. It belongs to the 7H-benzo[e]-pyrido-[4,3-b]-indole series and exhibits notable biological activity primarily through the inhibition of DNA topoisomerases I and II. This article explores the biological activity of this compound, including its efficacy against various cancer types, mechanisms of action, and implications for clinical use.

This compound functions as a dual inhibitor of DNA topoisomerases I and II. These enzymes play critical roles in DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts the normal cellular processes that allow cancer cells to proliferate. The compound forms a covalent complex with the topoisomerase-DNA complex, preventing the resealing of DNA breaks and leading to cell death.

In Vitro Studies

This compound has demonstrated significant in vitro activity against a variety of human tumors. A study reported that when tumor specimens were exposed to this compound, the following positive response rates were observed:

Exposure Time Concentration Positive Response Rate (%)
1 hour2.5 µg/mL26
1 hour10.0 µg/mL54
Continuous0.25 µg/mL16
Continuous2.5 µg/mL71

The study indicated that at a concentration of 10.0 µg/mL after one hour, this compound showed activity against specific cancer types as follows:

  • Breast cancer: 71%
  • Non-small-cell lung cancer: 69%
  • Ovarian cancer: 45% .

Cross-Resistance Observations

Interestingly, this compound exhibited incomplete cross-resistance with several standard chemotherapeutic agents such as doxorubicin and cisplatin. This suggests that it may be effective in treating tumors that have developed resistance to these common treatments .

Clinical Implications

Given its promising in vitro efficacy, this compound is being considered for further clinical trials. The goal is to achieve plasma concentrations sufficient for therapeutic effect while minimizing toxicity. If plasma levels can reach around 10 µg/mL in patients, this compound could potentially provide significant clinical benefits against various malignancies .

Case Studies and Clinical Trials

Recent advancements in clinical trial methodologies have facilitated faster activation of trials involving novel compounds like this compound. For instance, the Moores Cancer Center implemented a streamlined process to expedite clinical trial timelines significantly. This initiative has allowed patients quicker access to promising therapies .

Propriétés

IUPAC Name

16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROONAIPJKQFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155022
Record name Intoplicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125974-72-3
Record name Intoplicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125974-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intoplicine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intoplicine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Intoplicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTOPLICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2CIN6HMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Intoplicine
Reactant of Route 2
Intoplicine
Reactant of Route 3
Intoplicine
Reactant of Route 4
Reactant of Route 4
Intoplicine
Reactant of Route 5
Reactant of Route 5
Intoplicine
Reactant of Route 6
Reactant of Route 6
Intoplicine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.